molecular formula C28H43N3O B11561402 2,6-Di-tert-butyl-4-{[4-(dimethylamino)phenyl](4-methylpiperazin-1-yl)methyl}phenol

2,6-Di-tert-butyl-4-{[4-(dimethylamino)phenyl](4-methylpiperazin-1-yl)methyl}phenol

Cat. No.: B11561402
M. Wt: 437.7 g/mol
InChI Key: GEJZABYVUPBRRP-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other industrial applications .

Preparation Methods

The synthesis of 2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol typically involves the following steps :

    Condensation Reaction: Phenol and 2,6-di-tert-butylphenol undergo a condensation reaction.

    Amination: The condensation product reacts with dimethylamine to form the final compound.

Chemical Reactions Analysis

2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol undergoes various chemical reactions :

    Oxidation: It can be oxidized under acidic conditions.

    Esterification and Alkylation: It can undergo esterification and alkylation reactions in the presence of suitable reagents.

    Major Products: The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications :

    Chemistry: Used as an antioxidant to stabilize various chemical formulations.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Used in the stabilization of lubricant oils and other industrial applications.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include :

    2,6-Di-tert-butyl-4-methylphenol: Another hindered phenolic antioxidant.

    2,4-Di-tert-butylphenol: Used as a raw material for antioxidants and UV absorbers.

    2,6-Di-tert-butylphenol: Prepared via Friedel-Crafts alkylation and used in various industrial applications.

2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol is unique due to its specific structure and combination of functional groups, which confer distinct antioxidant properties.

Properties

Molecular Formula

C28H43N3O

Molecular Weight

437.7 g/mol

IUPAC Name

2,6-ditert-butyl-4-[[4-(dimethylamino)phenyl]-(4-methylpiperazin-1-yl)methyl]phenol

InChI

InChI=1S/C28H43N3O/c1-27(2,3)23-18-21(19-24(26(23)32)28(4,5)6)25(31-16-14-30(9)15-17-31)20-10-12-22(13-11-20)29(7)8/h10-13,18-19,25,32H,14-17H2,1-9H3

InChI Key

GEJZABYVUPBRRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C

Origin of Product

United States

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